1-(Phenylsulfonyl)-4-piperidinamine hydrochloride
Overview
Description
Scientific Research Applications
Application 1: Antioxidant Activity
- Summary of the Application: Phenylsulfonyl compounds, specifically triazolium sulfonamide ionic liquids, have been tested for various microbiological activities, including antioxidant activity .
- Methods of Application: The compounds were synthesized and characterized using NMR, FT-IR, and mass analysis techniques . The antioxidant activity was then measured and compared with other ionic liquids .
- Results: The antioxidant activity of the triazolium sulfonamide ionic liquids showed an IC50 value of 14.12, indicating a strong antioxidant potency . In particular, tetracationic triazolium ionic liquids exhibited the highest antioxidant potency compared to tricationic, dicationic, and monocationic ionic liquids .
Application 2: Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics
- Summary of the Application: Spirooxindole-based phenylsulfone compounds have been investigated for their anti-coronavirus activity .
- Methods of Application: The compounds were synthesized by [3 + 2] cycloaddition reactions . They were then assessed individually against highly pathogenic human coronaviruses .
- Results: The newly synthesized spirooxindoles proved to be highly potent and safer . Compounds 4i and 4d represented the most potent activity against MERS-CoV with IC50 values of 11 and 23 µM, respectively .
Application 3: Synthesis of Piperidine Derivatives
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Application 4: C–S Bond Functionalization of Sulfones
- Summary of the Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
- Methods of Application: This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
- Results: The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
Application 5: Synthesis of Biologically Active Piperidines
- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Application 6: C–S Bond Functionalization of Sulfones
- Summary of the Application: The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
- Methods of Application: This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
- Results: The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
properties
IUPAC Name |
1-(benzenesulfonyl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCNBVLYDBGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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